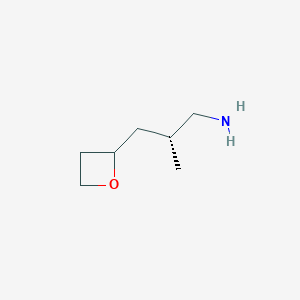

![molecular formula C12H11ClN4O2S B2488756 5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide CAS No. 933006-32-7](/img/structure/B2488756.png)

5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

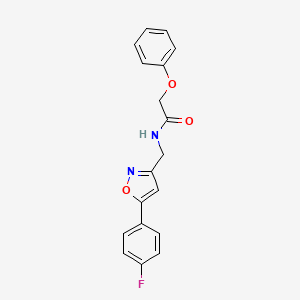

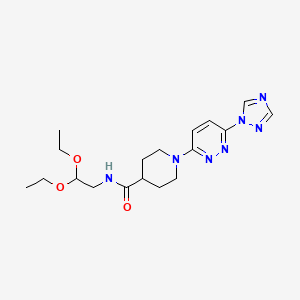

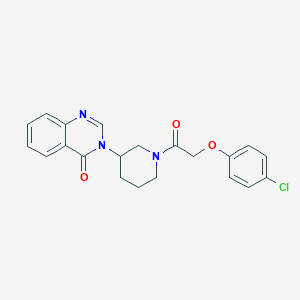

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Benzamides, on the other hand, are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, including as intermediates in organic synthesis and in pharmaceuticals.

Synthesis Analysis

Triazoles can be synthesized via a variety of methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

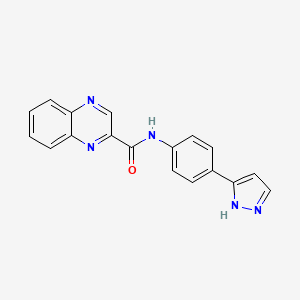

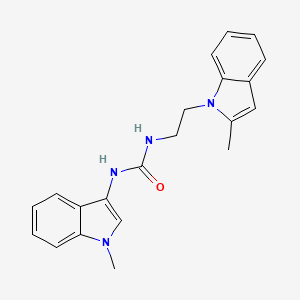

The molecular structure of triazoles is characterized by a five-membered aromatic ring containing two carbon atoms and three nitrogen atoms . The exact structure of “5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide” would depend on the specific arrangement of these atoms, as well as the positions of the chloro, methoxy, and benzamide groups.Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, often serving as precursors in the synthesis of other heterocyclic compounds . The specific reactions that “5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide” would undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide” would depend on its specific molecular structure. In general, triazoles are known for their stability and resistance to oxidation and reduction .Scientific Research Applications

Anticancer Potential

The compound’s unique structure makes it a promising candidate for cancer research. Researchers have investigated its effects on cancer cell lines, particularly breast cancer. Preliminary studies suggest that it may interfere with cancer cell growth and proliferation .

Antimicrobial Activity

Laboratory experiments have demonstrated that this compound exhibits antimicrobial properties. It could potentially serve as a lead compound for developing novel antibiotics or antimicrobial agents .

Analgesic and Anti-Inflammatory Effects

Studies have explored the compound’s impact on pain and inflammation. While more research is needed, initial findings indicate that it may modulate pain pathways and reduce inflammation .

Antioxidant Properties

The compound’s chemical structure suggests antioxidant potential. Antioxidants play a crucial role in protecting cells from oxidative damage. Investigating its antioxidant activity could yield valuable insights .

Enzyme Inhibition (Carbonic Anhydrase Inhibitors)

Carbonic anhydrase inhibitors are used in various medical applications, including glaucoma treatment. Researchers have investigated whether this compound can inhibit carbonic anhydrase enzymes, which could have therapeutic implications .

Mechanism of Action

Target of Action

The compound, also known as 5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide, is a synthetic derivative that has been found to have potential biological activity .

Mode of Action

Similar compounds have been found to inhibit key enzymes or receptors, leading to a disruption in the normal functioning of cells . This interaction with its targets can lead to changes in cellular processes, potentially contributing to its biological activity .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties would impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have shown cytotoxic activities against selected human cancer cell lines , suggesting that this compound may also have potential anticancer activity.

Future Directions

Research into triazoles and benzamides is ongoing, with many potential applications in fields such as medicine and materials science. Future research may focus on developing new synthetic methods, exploring new applications, and improving our understanding of these compounds’ biological activities .

properties

IUPAC Name |

5-chloro-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O2S/c1-19-9-3-2-7(13)6-8(9)10(18)14-11-15-16-12-17(11)4-5-20-12/h2-3,6H,4-5H2,1H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWHXRKRTBARLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C3N2CCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2488674.png)

![4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2488675.png)

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2488676.png)

![Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate](/img/structure/B2488688.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2488695.png)